molecular formula C51H69N11O11S2 B14147795 Phenylalanyl-cyclo(cysteinyl-tyrosyltryptophyl-lysyl-threonyl-penicillamine)threoninamide CAS No. 96384-03-1

Phenylalanyl-cyclo(cysteinyl-tyrosyltryptophyl-lysyl-threonyl-penicillamine)threoninamide

Cat. No.: B14147795
CAS No.: 96384-03-1
M. Wt: 1076.3 g/mol
InChI Key: MOBFVGBRZZZQHB-UHFFFAOYSA-N
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Description

Phenylalanyl-cyclo(cysteinyl-tyrosyltryptophyl-lysyl-threonyl-penicillamine)threoninamide is a complex cyclic peptide with a unique structure that includes multiple amino acids.

Preparation Methods

The synthesis of phenylalanyl-cyclo(cysteinyl-tyrosyltryptophyl-lysyl-threonyl-penicillamine)threoninamide involves multiple steps, typically starting with the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as HBTU or DIC, and the deprotection of amino groups using TFA .

Industrial production methods may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS), depending on the required yield and purity. The final product is usually purified using high-performance liquid chromatography (HPLC) to ensure its quality .

Chemical Reactions Analysis

Phenylalanyl-cyclo(cysteinyl-tyrosyltryptophyl-lysyl-threonyl-penicillamine)threoninamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like DTT for reduction. Major products formed from these reactions depend on the specific modifications made to the peptide structure .

Scientific Research Applications

Phenylalanyl-cyclo(cysteinyl-tyrosyltryptophyl-lysyl-threonyl-penicillamine)threoninamide has several scientific research applications:

    Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

    Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate relationships.

    Medicine: It has potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.

    Industry: The compound can be used in the development of new materials and biotechnological applications.

Mechanism of Action

The mechanism of action of phenylalanyl-cyclo(cysteinyl-tyrosyltryptophyl-lysyl-threonyl-penicillamine)threoninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure of the peptide allows it to bind tightly to these targets, modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Phenylalanyl-cyclo(cysteinyl-tyrosyltryptophyl-lysyl-threonyl-penicillamine)threoninamide can be compared with other cyclic peptides, such as:

    Cyclo(cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl): This compound lacks the phenylalanyl and penicillamine residues, which may affect its binding affinity and specificity.

    Cyclo(phenylalanyl-tyrosyl-tryptophyl-lysyl-threonyl): This compound lacks the cysteinyl residue, which may impact its ability to form disulfide bonds and its overall stability.

The uniqueness of this compound lies in its specific amino acid composition and cyclic structure, which confer distinct chemical and biological properties.

Properties

CAS No.

96384-03-1

Molecular Formula

C51H69N11O11S2

Molecular Weight

1076.3 g/mol

IUPAC Name

10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-phenylpropanoyl)amino]-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-2-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C51H69N11O11S2/c1-27(63)40(43(54)66)60-50(73)42-51(3,4)75-74-26-39(59-44(67)34(53)22-29-12-6-5-7-13-29)48(71)57-37(23-30-17-19-33(65)20-18-30)46(69)58-38(25-32-24-31-14-8-9-15-35(31)55-32)47(70)56-36(16-10-11-21-52)45(68)61-41(28(2)64)49(72)62-42/h5-9,12-15,17-20,24,27-28,34,36-42,55,63-65H,10-11,16,21-23,25-26,52-53H2,1-4H3,(H2,54,66)(H,56,70)(H,57,71)(H,58,69)(H,59,67)(H,60,73)(H,61,68)(H,62,72)

InChI Key

MOBFVGBRZZZQHB-UHFFFAOYSA-N

Canonical SMILES

CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O

Origin of Product

United States

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